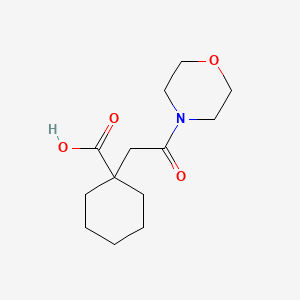![molecular formula C15H17NO B7836172 1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7836172.png)
1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3’-Methoxy-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with a methoxy group at the 3’ position and an ethanamine group at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3’-Methoxy-[1,1’-biphenyl]-4-yl)ethanamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the biphenyl core using methyl iodide and a base such as potassium carbonate.
Amination: The ethanamine group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group (e.g., a halide) on the biphenyl core is replaced by an amine group using reagents like ammonia or an amine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(3’-Methoxy-[1,1’-biphenyl]-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the biphenyl core reacts with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Products may include biphenyl ketones or aldehydes.
Reduction: Products may include biphenyl alcohols or secondary amines.
Substitution: Products may include halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
1-(3’-Methoxy-[1,1’-biphenyl]-4-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3’-Methoxy-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and ethanamine moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-(4’-Methoxy-[1,1’-biphenyl]-4-yl)ethanamine
- 1-(3’-Hydroxy-[1,1’-biphenyl]-4-yl)ethanamine
- 1-(3’-Chloro-[1,1’-biphenyl]-4-yl)ethanamine
Comparison: 1-(3’-Methoxy-[1,1’-biphenyl]-4-yl)ethanamine is unique due to the presence of the methoxy group at the 3’ position, which can influence its electronic properties and reactivity. Compared to its analogs with different substituents (e.g., hydroxy or chloro groups), the methoxy derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-[4-(3-methoxyphenyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11(16)12-6-8-13(9-7-12)14-4-3-5-15(10-14)17-2/h3-11H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIQQMWVLNDSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-isobutyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B7836102.png)


![1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7836132.png)

![1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7836140.png)
![3'-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B7836155.png)
![1-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7836162.png)




![{[2-(4-Chlorophenyl)phenyl]methyl}(methyl)amine](/img/structure/B7836194.png)
